![molecular formula C18H17FN2O B5172337 3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5172337.png)
3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of 3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process was characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound was elucidated using X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structural integrity is maintained through weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, providing insight into its stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of this compound have highlighted its moderate anthelmintic activity and its behavior in enzymatic C-Demethylation processes. These studies showcase the compound's functional versatility and potential applicability in various chemical and biological contexts (Yoo et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, 2-[2-(4-tert-butylphenyl)ethyl]-n-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, has been reported to inhibit monoacylglycerol acyltransferase 2 (mgat2) .
Mode of Action
The structurally similar mgat2 inhibitor mentioned above works by binding to the mgat2 enzyme and inhibiting its function
Biochemical Pathways
The inhibition of MGAT2 affects the metabolism of dietary fat. MGAT2 is involved in the re-synthesis of triglycerides in the intestines. By inhibiting this enzyme, the absorption of dietary fat can be reduced .
Result of Action
The structurally similar mgat2 inhibitor resulted in significant suppression of triglyceride synthesis when administered orally at a dose of 3 mg/kg in an oral lipid tolerance test . This suggests that the compound might have a similar effect, but further studies are needed to confirm this.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXXMQXXIOPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
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